molecular formula C25H29NO6 B13437180 (16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione

(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione

Cat. No.: B13437180
M. Wt: 439.5 g/mol
InChI Key: VJUGFCDBNUADOZ-NEFXMTTNSA-N
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Description

(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring fused with a pregnane skeleton. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione typically involves multiple steps, starting from readily available precursors. One common method involves the Robinson-Gabriel synthesis, which is a dehydration reaction of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction with aldehydes and TosMIC is also employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of (16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione is unique due to its specific fusion of the oxazole ring with the pregnane skeleton, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

[2-oxo-2-[(1S,2S,4R,8S,9S,12S,13R)-6,9,13-trimethyl-11,16-dioxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate

InChI

InChI=1S/C25H29NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-18,21-22H,5-6,10-12H2,1-4H3/t17-,18-,21+,22+,23-,24-,25+/m0/s1

InChI Key

VJUGFCDBNUADOZ-NEFXMTTNSA-N

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)COC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)COC(=O)C

Origin of Product

United States

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